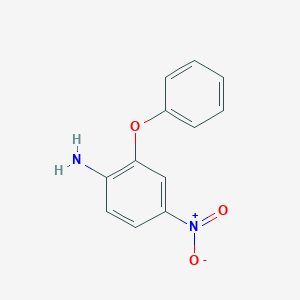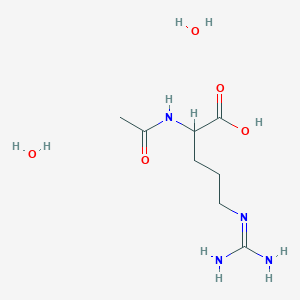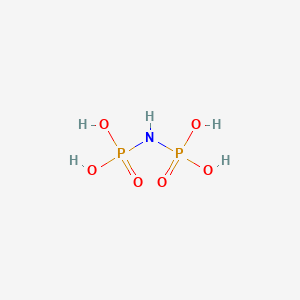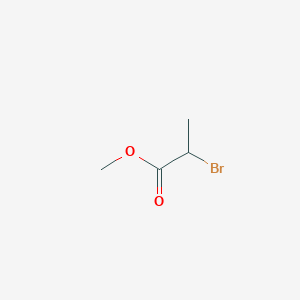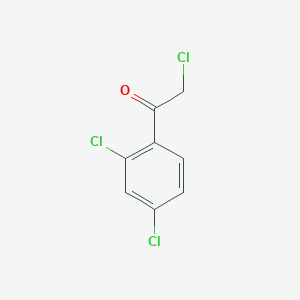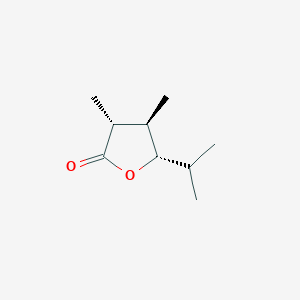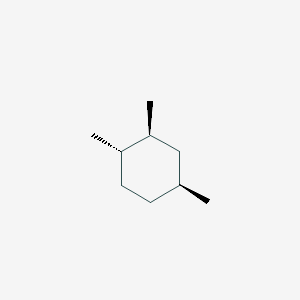
Pentatroxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentatroxane is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicine. It is a member of the family of heterocyclic compounds, which are known for their diverse biological activities. Pentatroxane has been shown to have promising anticancer properties, making it a subject of intense research in recent years.
Wirkmechanismus
The mechanism of action of pentatroxane is not well understood. However, it is believed to exert its antitumor effects through the induction of apoptosis, or programmed cell death, in cancer cells. Pentatroxane has also been shown to inhibit the growth and proliferation of cancer cells by interfering with DNA synthesis and repair.
Biochemical and Physiological Effects:
Pentatroxane has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. Pentatroxane has also been shown to inhibit the activity of certain enzymes involved in DNA repair, making it an effective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of pentatroxane is its potent antitumor activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of pentatroxane is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on pentatroxane. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the development of new drug delivery systems that can improve the solubility and bioavailability of pentatroxane. Additionally, further studies are needed to better understand the mechanism of action of pentatroxane and its potential applications in cancer therapy.
Synthesemethoden
Pentatroxane can be synthesized using a variety of methods, including the reaction of 1,2,4,5-tetrazine with a suitable alkylating agent. The synthesis of pentatroxane can be achieved using either chemical or enzymatic methods. Chemical synthesis involves the use of reagents and solvents to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction.
Wissenschaftliche Forschungsanwendungen
Pentatroxane has been extensively studied for its potential use in cancer therapy. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer. Pentatroxane has also been shown to have a synergistic effect when used in combination with other chemotherapy drugs, making it a promising candidate for combination therapy.
Eigenschaften
CAS-Nummer |
124378-33-2 |
|---|---|
Produktname |
Pentatroxane |
Molekularformel |
C22H22O3 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(4aS,7aS)-6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,1'-cyclopentane] |
InChI |
InChI=1S/C22H22O3/c1-3-9-17(10-4-1)18-15-20-22(16-18,19-11-5-2-6-12-19)25-24-21(23-20)13-7-8-14-21/h1-6,9-12,15,20H,7-8,13-14,16H2/t20-,22-/m0/s1 |
InChI-Schlüssel |
IIBNWGMRDCFPEU-UNMCSNQZSA-N |
Isomerische SMILES |
C1CCC2(C1)O[C@H]3C=C(C[C@]3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1CCC2(C1)OC3C=C(CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1CCC2(C1)OC3C=C(CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
Synonyme |
pentatroxane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



